1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
This compound is a tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The 4-fluorophenyl group suggests the presence of a phenyl ring substituted with a fluorine atom at the 4th position.
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroisoquinolines are typically synthesized through Pictet-Spengler reactions or modified Pictet-Spengler reactions . The fluorophenyl group could potentially be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a tetrahydroisoquinoline core with a fluorophenyl group attached. Tetrahydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated six-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be similar to other tetrahydroisoquinolines and fluorophenyl compounds. The aromatic ring in the fluorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
1. Crystal Engineering and Weak Interactions
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the context of crystal engineering. Research has focused on weak interactions within certain derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, particularly involving “organic fluorine” in crystal packing. These studies provide insights into altered molecular conformations and packing via interactions like C–H...F and C–H...O (Choudhury, Nagarajan, & Row, 2003).
2. Experimental Charge Density Analysis
Further investigations have included experimental charge density analysis of crystalline derivatives, revealing weak intermolecular interactions critical for understanding molecular packing in crystals. This includes studies on types of interactions such as C-H...O, C-H...pi, and pi...pi, alongside unusual C-F...F-C interactions (Chopra, Cameron, Ferrara, & Guru Row, 2006).
3. Pharmacological Research
The compound has been part of pharmacological research, such as studies evaluating dopamine D-1 antagonists. Here, the structural features of tetrahydroisoquinoline derivatives have been key to understanding their activity (Riggs, Nichols, Foreman, & Truex, 1987).
4. Analytical Biochemistry
In analytical biochemistry, methods have been developed for the determination of 1,2,3,4-tetrahydroisoquinoline in rat brain using high-performance liquid chromatography with fluorescence detection, demonstrating the compound's relevance in neurological studies (Ishida, Yamaguchi, & Nakamura, 1991).
5. Anticancer Research
The derivative has shown potential in anticancer research. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as antitumor agents (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFRVUDEFFJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561526 | |
Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
120086-34-2 | |
Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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